イマチニブメシル酸塩

概要

説明

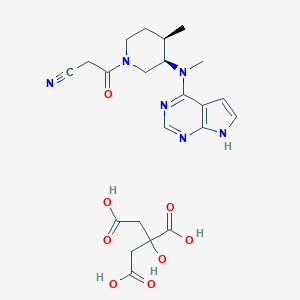

イマチニブメシル酸塩は、チロシンキナーゼ阻害剤として作用する強力な抗腫瘍剤です。 主に慢性骨髄性白血病、急性リンパ性白血病、フィラデルフィア染色体陽性白血病、特定の種類の消化管間質腫瘍、好酸球増多症候群など、さまざまな種類の癌の治療に使用されます .

作用機序

イマチニブメシル酸塩は、タンパク質チロシンキナーゼ阻害剤として機能します。これは、慢性骨髄性白血病におけるフィラデルフィア染色体異常のために構成的に活性になっているBCR-ABLチロシンキナーゼを阻害します。 このキナーゼを阻害することにより、イマチニブメシル酸塩は白血病細胞の増殖を防ぎ、アポトーシスを誘導します .

類似化合物:

ダサチニブ: 多くのイマチニブ耐性BCR-ABLキナーゼドメイン変異体に対して活性を持つ別のチロシンキナーゼ阻害剤。

ユニークさ: イマチニブメシル酸塩は、BCR-ABLチロシンキナーゼに対する高い特異性と慢性骨髄性白血病の治療における有効性のためにユニークです。 これは、臨床実践で成功裏に使用された最初の低分子チロシンキナーゼ阻害剤であり、癌の治療に革命をもたらしました .

科学的研究の応用

Imatinib mesylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.

Biology: The compound is employed in research related to cell signaling pathways and the role of tyrosine kinases in cellular processes.

Medicine: Imatinib mesylate is extensively used in clinical research for the treatment of cancers, particularly chronic myelogenous leukemia and gastrointestinal stromal tumors

生化学分析

Biochemical Properties

Imatinib mesylate acts as a tyrosine kinase inhibitor, specifically interacting with the BCR-ABL fusion gene product, a chimeric protein that is necessary and sufficient to confer the leukemic phenotype . This interaction inhibits ATP binding, thereby preventing phosphorylation and the subsequent activation of growth receptors and their downstream signal transduction pathways .

Cellular Effects

Imatinib mesylate has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress the growth of malignant peripheral nerve sheath tumors through the suppression of PDGFR-β .

Molecular Mechanism

The molecular mechanism of imatinib mesylate involves its binding to an intracellular pocket located within tyrosine kinases (TK), thereby inhibiting ATP binding and preventing phosphorylation . This prevents the activation of growth receptors and their downstream signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, imatinib mesylate has shown to induce high complete hematologic response (CHR) and cytogenetic response rates with relatively few side effects . Furthermore, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of imatinib mesylate vary with different dosages in animal models . For instance, once-daily intraperitoneal treatment using doses of imatinib from 2.5 to 50 mg/kg caused dose-dependent inhibition of tumor growth .

Metabolic Pathways

Imatinib mesylate is involved in several metabolic pathways. It is metabolized primarily by CYP3A4 in the liver . The drug and its metabolites are excreted predominantly via the biliary-fecal route .

Transport and Distribution

Imatinib mesylate is transported and distributed within cells and tissues. It is well absorbed, with 98% reaching the systemic circulation . The volume of distribution ranges from 170 L to 430 L, and the drug is highly bound to plasma proteins, with a binding rate of 95% .

準備方法

合成経路と反応条件: イマチニブメシル酸塩の合成は、古典的な収束的アプローチを採用しています。この化合物は、N,N'-カルボニルジイミダゾールを縮合剤として用いて、アミンとカルボン酸の前駆体をカップリングすることにより構築されます。 中間体は、新規で効率的な方法によって合成されます .

工業生産方法: イマチニブメシル酸塩の工業生産は、ピリジンの存在下、芳香族アミンと4-[(4-メチルピペラジン-1-イル)メチル]ベンゾイルクロリドなどの主要な中間体の縮合を含みます。 この方法は、不要な副生成物の生成を減らし、収率を向上させるように最適化されています .

化学反応の分析

反応の種類: イマチニブメシル酸塩は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、化合物の合成と修飾に不可欠です .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、赤外線分光法、核磁気共鳴、質量分析などの技術を使用して特徴付けられ、確認されるさまざまなイマチニブ不純物が含まれます .

4. 科学研究への応用

イマチニブメシル酸塩は、幅広い科学研究への応用があります。

化学: チロシンキナーゼ阻害剤とそのさまざまな標的との相互作用を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路と細胞プロセスにおけるチロシンキナーゼの役割に関する研究に使用されます。

医学: イマチニブメシル酸塩は、特に慢性骨髄性白血病や消化管間質腫瘍などの癌の治療のために、臨床研究で広く使用されています

類似化合物との比較

Dasatinib: Another tyrosine kinase inhibitor with activity against many imatinib-resistant BCR-ABL kinase domain mutants.

Nilotinib: A potent alternate Abl inhibitor with similar applications in treating chronic myelogenous leukemia.

Uniqueness: Imatinib mesylate is unique due to its high specificity for the BCR-ABL tyrosine kinase and its effectiveness in treating chronic myelogenous leukemia. It was the first small-molecule tyrosine kinase inhibitor to be successfully used in clinical practice, revolutionizing the treatment of cancer .

特性

IUPAC Name |

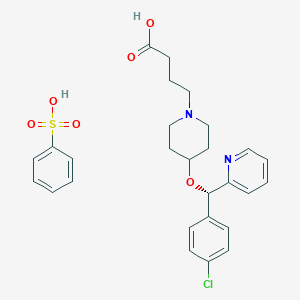

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMAHDNUQAMNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040502 | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers = |

|

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the Bcr-Abl tyrosine kinase, the constitutive abnormal tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML). It inhibits proliferation and induces apoptosis in Bcr-Abl positive cell lines as as well as fresh leukemic cells from Philadelphia chromosome positive chronic myeloid leukemia. In colony formation assays using ex vivo peripheral blood and bone marrow samples, imatinib shows inhibition of Bcr-Abl positive colonies from CML patients.In vivo, it inhibits tumor growth of Bcr-Abl transfected murine myeloid cells as well as Bcr-Abl positive leukemia lines derived from CML patients in blast crisis., Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-kit, and inhibits PDGF=and SCF-mediated cellular events, In vitro, imatinib inhibits proliferation and induces apoptosis in gastrointestinal stromal tumor (GIST) cells, which express an activating c-kit mutation. | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white to brownish or yellowish tinged crystalline powder | |

CAS No. |

220127-57-1 | |

| Record name | Imatinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220127-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imatinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imatinib mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=716051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1O1M485B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 226 °C (alpha form); 217 °C (beta form) | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。